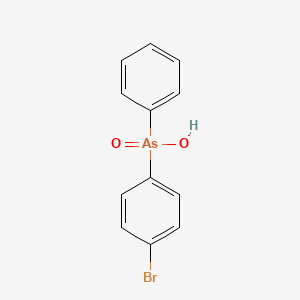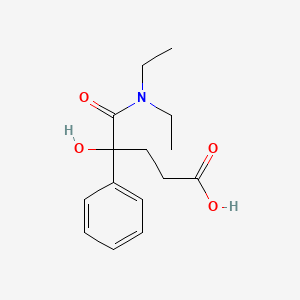
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid is an organic compound with a complex structure that includes a diethylamino group, a hydroxy group, a keto group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylpentanoic Acid Backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Diethylamino Group: This step involves the reaction of the intermediate compound with diethylamine under basic conditions.
Oxidation to Form the Keto Group: The final step involves the oxidation of the hydroxy group to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxy group.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Diethylamine, other amines.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Condensation: Formation of larger organic molecules.
Applications De Recherche Scientifique
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid involves its interaction with various molecular targets. The diethylamino group can interact with receptors or enzymes, while the hydroxy and keto groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-5-oxo-4-phenylpentanoic acid: Lacks the diethylamino group.
5-(Methylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid: Contains a methylamino group instead of a diethylamino group.
5-(Diethylamino)-4-hydroxy-4-phenylpentanoic acid: Lacks the keto group.
Uniqueness
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid is unique due to the presence of both the diethylamino group and the keto group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactions and potential therapeutic applications.
Propriétés
Numéro CAS |
22742-69-4 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-16(4-2)14(19)15(20,11-10-13(17)18)12-8-6-5-7-9-12/h5-9,20H,3-4,10-11H2,1-2H3,(H,17,18) |
Clé InChI |
LBOYLXYGLCAZHX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(CCC(=O)O)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


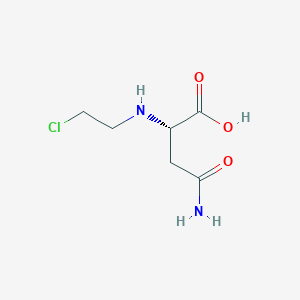
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
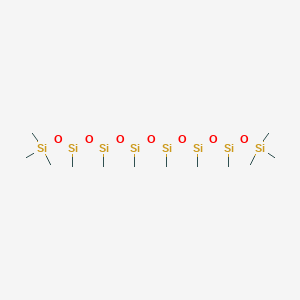
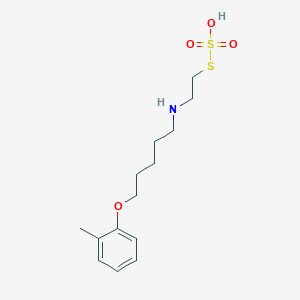

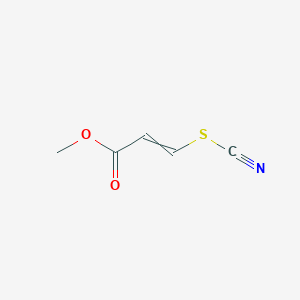

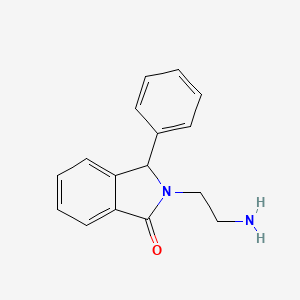


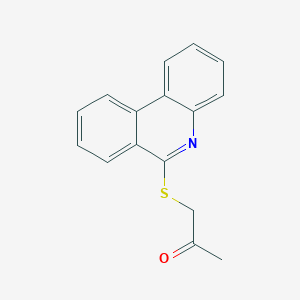

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)
